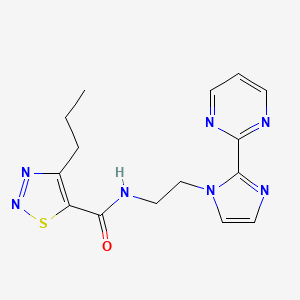
7-((4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a piperazine ring, a pyridine ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.
Thiophene Substitution: The intermediate is then reacted with a thiophene derivative to introduce the thiophene ring.
Quinoline Core Formation: The final step involves the cyclization of the intermediate with a quinoline precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. It can be used in the study of receptor-ligand interactions and the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, cancer, and infectious diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various chemical and biological studies.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and used in medicinal chemistry.
1-(Pyridin-2-yl)piperazin-2-one: Another piperazine derivative with potential therapeutic applications.
Uniqueness
What sets 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol apart is its unique combination of a quinoline core with piperazine, pyridine, and thiophene rings. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
7-[(4-pyridin-2-ylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-23-18(9-8-17-5-3-11-25-21(17)23)22(19-6-4-16-29-19)27-14-12-26(13-15-27)20-7-1-2-10-24-20/h1-11,16,22,28H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDVBJQQIBBGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)
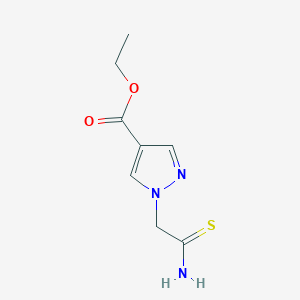
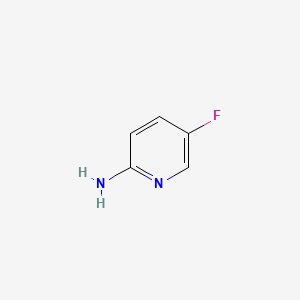
![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2801035.png)
![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)
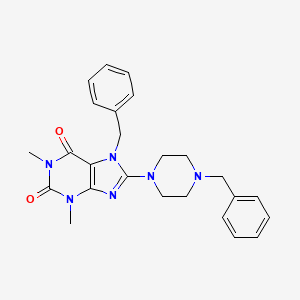
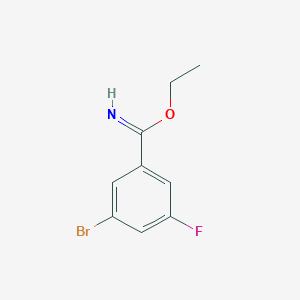
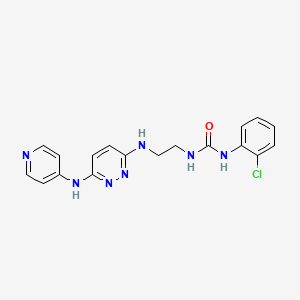
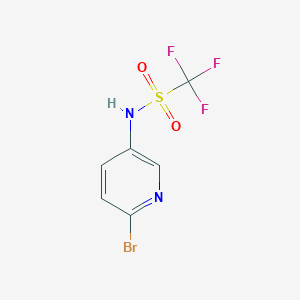

![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2801048.png)
